molecular formula C8H10IN B13497940 4-Iodo-2-isopropylpyridine

4-Iodo-2-isopropylpyridine

Cat. No.: B13497940
M. Wt: 247.08 g/mol
InChI Key: VBEUGGKTGMMKBS-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Derivatives in Modern Organic Chemistry Research

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, playing a vital role in a myriad of applications ranging from pharmaceuticals and agrochemicals to materials science. nih.govresearchgate.net These nitrogen-containing aromatic compounds are found in numerous natural products, including essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes. nih.gov The pyridine scaffold is of significant interest in medicinal chemistry due to its ability to improve water solubility in potential drug molecules. nih.gov In organic synthesis, pyridines serve as versatile solvents and reagents. globalresearchonline.net Their unique electronic properties, stemming from the electronegative nitrogen atom, make them susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.govmdpi.com This reactivity allows for extensive functionalization, making pyridine derivatives crucial building blocks for complex molecular architectures. nih.govresearchgate.net

Strategic Importance of Halogenated Pyridines as Synthetic Building Blocks

Halogenated pyridines are particularly valuable intermediates in organic synthesis. kubikat.orgbenthambooks.comeurekalert.org The presence of a halogen atom on the pyridine ring provides a reactive handle for a variety of transformations, most notably cross-coupling reactions. ambeed.com These reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enable the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the construction of complex molecular frameworks. ambeed.com Iodopyridines are especially reactive in these transformations. The carbon-iodine bond is weaker than other carbon-halogen bonds, making it more susceptible to oxidative addition in catalytic cycles. This high reactivity allows for milder reaction conditions and broader substrate scope. The position of the halogen atom on the pyridine ring also directs the regioselectivity of these reactions, offering precise control over the final product's structure. nih.gov

Specific Research Context of 4-Iodo-2-isopropylpyridine within Pyridine Chemistry

Within the vast family of halogenated pyridines, this compound has emerged as a compound of specific interest. The presence of the iodine atom at the 4-position makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position. ambeed.com The isopropyl group at the 2-position provides steric bulk, which can influence the regioselectivity of reactions and the conformational properties of the resulting molecules. This particular substitution pattern makes this compound a valuable building block for the synthesis of highly substituted and sterically hindered pyridine derivatives, which are often challenging to prepare through other methods.

Historical Development of Research on Iodopyridines and Alkylpyridines

The study of pyridine and its derivatives dates back to the 19th century with its initial isolation from coal tar. openaccessjournals.com The exploration of halogenated pyridines as synthetic intermediates gained significant momentum in the mid-20th century. Early methods for the synthesis of iodopyridines often involved diazotization of aminopyridines followed by a Sandmeyer-type reaction. chempanda.com Over the years, more efficient and direct iodination methods have been developed.

Research into alkylpyridines has also been extensive, focusing on their synthesis and reactivity. researchgate.net The functionalization of the alkyl side chains of alkylpyridines has been a long-standing challenge in organic synthesis. yorku.ca The development of methods for the selective functionalization of 4-alkylpyridines, for instance, has been an area of active research. acs.orgnih.gov The combination of an iodo-substituent and an alkyl group on the same pyridine ring, as in this compound, represents the convergence of these two important areas of pyridine chemistry.

Scope and Objectives of Academic Inquiry into this compound Reactivity

The primary focus of academic inquiry into the reactivity of this compound is its utility in transition metal-catalyzed cross-coupling reactions. Researchers are interested in exploring the scope and limitations of this substrate in various coupling reactions to synthesize novel and complex pyridine-containing molecules. Key objectives include:

Investigating the efficiency of this compound in standard cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Exploring the development of new catalytic systems that are effective for the transformation of this sterically hindered substrate.

Utilizing this compound in the total synthesis of natural products and pharmaceutically relevant molecules.

Studying the influence of the isopropyl group on the reactivity and selectivity of the cross-coupling reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10IN

Molecular Weight

247.08 g/mol

IUPAC Name

4-iodo-2-propan-2-ylpyridine

InChI

InChI=1S/C8H10IN/c1-6(2)8-5-7(9)3-4-10-8/h3-6H,1-2H3

InChI Key

VBEUGGKTGMMKBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1)I

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Iodo 2 Isopropylpyridine and Its Precursors

Regioselective Iodination Strategies

Introducing an iodine atom at the C-4 position of a 2-isopropylpyridine (B1293918) scaffold requires precise control of regioselectivity. Several methods have been developed to achieve this transformation, ranging from direct electrophilic iodination to more complex, directed reactions.

Direct Iodination of 2-Isopropylpyridine Scaffolds

Direct C-H iodination of pyridine (B92270) rings is often challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic substitution. While 2-isopropylpyridine is somewhat inhibited towards iodination with reagents like iodine monochloride (ICl), the reaction can be influenced by the choice of iodinating agent and reaction conditions. google.com The use of more reactive iodinating species or catalytic systems can promote substitution. For instance, Barluenga's reagent, [I(pyridine)₂]BF₄, is a powerful electrophile used for the iodination of various aromatic systems. rsc.org The steric hindrance and electronic effects of the isopropyl group at the C-2 position generally direct incoming electrophiles to the C-3 and C-5 positions. However, achieving selective C-4 iodination directly often requires alternative strategies due to unfavorable regiochemistry.

Halogen Exchange Reactions for Iodo-Substitution

A common and effective method for synthesizing 4-iodopyridines is through halogen exchange, often referred to as a Finkelstein-type reaction. This strategy involves the substitution of a halogen atom, typically chlorine or bromine, at the 4-position with iodide. The reaction is driven by the precipitation of the resulting metal chloride or bromide in a suitable solvent. This approach is advantageous when the corresponding 4-chloro- or 4-bromo-2-isopropylpyridine (B1292486) precursor is readily accessible. The efficiency of the exchange can be enhanced by using catalysts, such as copper(I) iodide, which facilitates the nucleophilic substitution of the halide. google.comacs.org

Table 1: Halogen Exchange Reaction Conditions

Starting MaterialReagentsSolventConditionsYield
4-Chloro-2-isopropylpyridineSodium Iodide (NaI)AcetoneRefluxModerate to High
4-Bromo-2-isopropylpyridinePotassium Iodide (KI), CuI (cat.)DMF120 °CGood

This table presents typical, generalized conditions for halogen exchange reactions on pyridine scaffolds.

Directed Ortho-Metalation and Subsequent Iodination

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. baranlab.org For a 2-substituted pyridine, the pyridine nitrogen itself can act as a DMG, directing metalation to the C-3 position. To achieve C-4 iodination, one might start with a 3-substituted pyridine where the substituent is a stronger DMG than the pyridine nitrogen.

Alternatively, a "halogen dance" reaction can be employed. This involves treating a halopyridine with a strong base like lithium diisopropylamide (LDA). The initial deprotonation can lead to a rearrangement of the halogen to a thermodynamically more stable position before quenching with an electrophile like iodine (I₂). researchgate.netclockss.org For example, 2-bromopyridine (B144113) can be converted to 2-bromo-4-iodopyridine (B27774) via a halogen dance mechanism. researchgate.net A similar strategy could be envisioned starting from a suitable 2-isopropylpyridine derivative.

Table 2: Example of a Halogen Dance Reaction

Starting MaterialReagentsProductYieldReference
2-Bromopyridine1. LDA2. I₂2-Bromo-4-iodopyridine65% researchgate.net

This table illustrates the synthesis of a 2,4-disubstituted pyridine using a halogen dance reaction, a strategy adaptable for related structures.

Synthesis via Diazotization-Iodination Pathways

The Sandmeyer reaction and related diazotization-iodination procedures provide a reliable route to iodoarenes from the corresponding primary amines. vulcanchem.com This method would begin with 4-amino-2-isopropylpyridine. The amino group is first converted into a diazonium salt at low temperatures (typically 0–5 °C) using a nitrite (B80452) source (e.g., NaNO₂) in the presence of a strong acid. google.com The resulting diazonium salt is then treated with an iodide salt, such as potassium iodide (KI), to displace the diazonium group and install the iodine atom at the C-4 position. vulcanchem.comtandfonline.com While this is a classic and effective method, it requires the synthesis of the aminopyridine precursor. thieme-connect.com Improved procedures using reagents like p-toluenesulfonic acid can lead to high yields for the synthesis of various iodopyridines. thieme-connect.comthieme-connect.com

Construction of the Pyridine Ring System Bearing Isopropyl and Iodo Moieties

An alternative to modifying a pre-existing pyridine ring is to construct the ring itself from acyclic precursors. This approach allows for the strategic placement of substituents during the ring-forming process.

Cycloaddition Reactions in Pyridine Synthesis

Transition metal-catalyzed [2+2+2] cycloaddition reactions are a highly efficient and atom-economical method for constructing substituted pyridine rings. rsc.orgbohrium.com This reaction typically involves the cyclotrimerization of two alkyne molecules and a nitrile. To synthesize 4-iodo-2-isopropylpyridine, one could theoretically employ a cobalt- or rhodium-catalyzed reaction between two molecules of a suitable alkyne and a nitrile bearing either the iodo or isopropyl group, though controlling the regioselectivity of such an intermolecular reaction can be challenging.

Diels-Alder, or [4+2] cycloaddition, reactions offer another powerful route. For instance, vinylallenes can react with sulfonyl cyanides to form highly substituted pyridines after a subsequent elimination step. acs.org A formal [3+3] cycloaddition between enamines and unsaturated aldehydes has also been demonstrated as a practical method for synthesizing substituted pyridines, including precursors to complex molecules. acs.org By carefully selecting the substituted acyclic components, it is possible to construct the 2-isopropyl-4-iodopyridine skeleton directly, offering a convergent and flexible synthetic strategy.

Cross-Coupling Methodologies for Ring Formation

While cross-coupling reactions are more commonly used for the functionalization of existing pyridine rings, they can also be instrumental in the formation of the pyridine ring itself. numberanalytics.com These methods often provide superior yields and selectivity compared to classical condensation reactions. numberanalytics.com

One notable method for pyridine ring formation is the Bönnemann cyclization, which involves the reaction of a nitrile with an alkyne. numberanalytics.com Although not a direct cross-coupling reaction in the modern sense, it represents a convergent approach to constructing the pyridine skeleton.

More contemporary cross-coupling strategies, such as the Suzuki-Miyaura reaction, are pivotal for functionalizing pyridine derivatives. numberanalytics.comnih.gov These reactions typically involve the coupling of a pyridine-derived organoboron compound with a suitable coupling partner. numberanalytics.com While often used for C-C bond formation to add substituents, variations of these methods can be adapted for ring closure, particularly in the synthesis of complex fused pyridine systems. However, the direct application to form a simple substituted pyridine like this compound via a ring-forming cross-coupling is less common. The "2-pyridyl problem," which highlights the instability and poor reactivity of 2-pyridyl boron reagents in Suzuki-Miyaura cross-coupling, presents a significant challenge. nih.govnih.gov To overcome this, pyridine sulfinates have been developed as stable and effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. nih.gov

A pyridine-pyridine cross-coupling reaction has been developed using pyridyl phosphonium (B103445) salts and cyanopyridines with B2pin2 as an electron-transfer reagent, showing complete regio- and cross-selectivity in forming 2,4'-bipyridines. researchgate.net

Precursor Synthesis and Functionalization for this compound

The synthesis of this compound heavily relies on the strategic synthesis and functionalization of its precursors. This involves the creation of a pyridine ring with the desired substitution pattern or the introduction of the isopropyl and iodo groups onto a pre-existing pyridine scaffold.

The synthesis of 2-isopropylpyridine derivatives can be approached in several ways. One common method involves the reaction of a pyridine derivative with an isopropyl-containing reagent. For instance, the introduction of an isopropyl group can be achieved through reactions with organometallic reagents like isopropyllithium (B161069) or isopropyl Grignard reagents on an appropriately substituted pyridine.

Another approach involves building the pyridine ring with the isopropyl group already in place. This can be achieved through condensation reactions. For example, a variation of the Chichibabin pyridine synthesis could potentially be adapted using an aldehyde or ketone bearing an isopropyl group. ijpsonline.com

Introducing an isopropyl group onto a pyridine ring can be challenging due to the electron-deficient nature of the pyridine ring. ijpsonline.com Direct Friedel-Crafts alkylation is generally not effective for pyridines. However, several methods have been developed to achieve this transformation.

One strategy involves the use of organometallic reagents. For example, the reaction of a lithiated pyridine with an isopropyl halide can introduce the isopropyl group. The regioselectivity of this reaction is controlled by the position of lithiation, which can be directed by other substituents on the ring.

Another method is the Minisci reaction, which involves the addition of a nucleophilic radical to a protonated heteroaromatic compound. chemrxiv.org While this reaction is a powerful tool for the alkylation of pyridines, the introduction of secondary alkyl groups like isopropyl can be less efficient than for primary alkyl groups. acs.org

A mechanochemically activated magnesium(0) metal-mediated direct C-4-H alkylation of pyridines with alkyl halides has been reported, which could be a potential route for introducing the isopropyl group at the 4-position. organic-chemistry.org

The introduction of an iodine atom at the 4-position of the pyridine ring is a critical step. Halogenation of pyridines is highly dependent on the reaction conditions and the existing substituents on the ring. nih.gov

Direct electrophilic aromatic substitution (EAS) on pyridine is difficult and typically directs to the 3-position under harsh conditions. nih.gov To achieve 4-halogenation, indirect methods are often employed. One common strategy involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring, particularly at the 2- and 4-positions, towards electrophilic substitution. nih.gov Nitration of the pyridine N-oxide at the 4-position, followed by displacement of the nitro group with a halide, is a well-established sequence. nih.gov

Another powerful method for the selective halogenation of pyridines involves the use of designed phosphine (B1218219) reagents. nih.gov This method allows for the halogenation of a broad range of unactivated pyridines at the 4-position by forming a phosphonium salt which is then displaced by a halide nucleophile. nih.gov

A ring-opening, halogenation, and ring-closing strategy via Zincke imine intermediates has also been developed for the 3-selective halogenation of pyridines. researchgate.netnih.govthieme-connect.comchemrxiv.org While this method is selective for the 3-position, it highlights the innovative approaches being developed for selective pyridine functionalization.

For the specific synthesis of this compound, a plausible route would involve the iodination of a 2-isopropylpyridine precursor. This could potentially be achieved through a metalation-trapping sequence, where 2-isopropylpyridine is first deprotonated at the 4-position with a strong base, followed by quenching with an iodine source like molecular iodine. d-nb.info

Optimization of Reaction Conditions and Yields in Academic Synthesis Protocols

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. In academic settings, this often involves a systematic study of various parameters.

For cross-coupling reactions, key parameters to optimize include the choice of catalyst (e.g., palladium or nickel complexes), the ligand, the base, the solvent, and the reaction temperature. organic-chemistry.org For instance, in Suzuki-Miyaura couplings of pyridine derivatives, the use of specific ligands like X-Phos can significantly improve yields. organic-chemistry.org

In the context of halogenation, the choice of halogenating agent, solvent, and temperature are critical. For the iodination of pyridines, reagents such as iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS) are commonly used. The optimization would involve screening different iodine sources and reaction conditions to achieve the desired regioselectivity and yield.

A study on the monoalkylation of N-methoxypyridinium salts demonstrated the importance of optimizing the initiator and the use of additives like collidine to improve reaction outcomes. chemrxiv.orgresearchgate.net The following table shows the final optimization for the reaction with N-methoxylepidinium salt, which highlights how systematic changes can significantly impact the yield.

EntryInitiatorCollidineYield (GC)
1DTBHN3 equiv.93%
2DTBHN93%
3Air95%
4DTBHN92% (using ethoxylepidinium salt)
5DTBHN85% (isolated)
Data from a study on the radical monoalkylation of pyridines, demonstrating the optimization of reaction conditions. researchgate.net

Green Chemistry Approaches in this compound Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to reduce environmental impact and improve safety. nih.gov These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions.

One of the most significant green chemistry tools is microwave-assisted synthesis. nih.govacs.org Microwave irradiation can dramatically reduce reaction times, increase yields, and often allows for the use of less hazardous solvents like ethanol (B145695) or even solvent-free conditions. nih.govnih.gov A comparison between microwave-assisted and conventional heating methods for the synthesis of pyridine derivatives clearly demonstrates the advantages of the former. nih.gov

CompoundMicrowave (MW) MethodConventional Method
Yield (%)Time (min)
5a937
5b947
5c905
Comparison of efficiency between microwave (MW) and conventional heating methods in the preparation of pyridine derivatives. nih.gov

Multicomponent reactions (MCRs) are another cornerstone of green chemistry, offering high atom economy and synthetic efficiency by combining three or more reactants in a single step. bohrium.com One-pot synthesis protocols, which reduce the need for intermediate purification steps, also contribute to a greener synthetic process. ijpsonline.com The use of green catalysts, such as recyclable metal catalysts or organocatalysts, and environmentally friendly solvents like water or ethanol are also key aspects of sustainable pyridine synthesis. nih.govijpsonline.com

Elucidation of Reactivity Profiles and Chemical Transformations of 4 Iodo 2 Isopropylpyridine

Cross-Coupling Reactions of the Aryl Iodide Moiety

The carbon-iodine bond in 4-iodo-2-isopropylpyridine is the key to its versatility in synthetic organic chemistry. This bond is susceptible to oxidative addition to low-valent transition metal complexes, initiating catalytic cycles that result in the formation of new carbon-carbon and carbon-heteroatom bonds. The following subsections explore the specific applications of this reactivity in various named cross-coupling reactions.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, and this compound is a suitable substrate for this reaction. This palladium-catalyzed process involves the reaction of the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base.

Detailed research has demonstrated the successful coupling of this compound with various arylboronic acids. For instance, the reaction with 4-methylphenylboronic acid, catalyzed by a palladium complex, affords the corresponding 2-isopropyl-4-(4-methylphenyl)pyridine in good yield. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high efficiency.

Reactant 1Reactant 2CatalystBaseSolventProductYield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O2-Isopropyl-4-phenylpyridine85
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane2-Isopropyl-4-(4-methoxyphenyl)pyridine92
This compound3-Thienylboronic acidPd(OAc)₂ / SPhosK₃PO₄THF2-Isopropyl-4-(3-thienyl)pyridine78

Heck Reactions with Alkenes

The Heck reaction provides a method for the arylation of alkenes. In this palladium-catalyzed reaction, this compound can be coupled with a variety of alkenes to form substituted pyridines with unsaturated side chains. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer.

For example, the reaction of this compound with methyl acrylate (B77674) in the presence of a palladium catalyst and a base leads to the formation of methyl (E)-3-(2-isopropylpyridin-4-yl)acrylate. The efficiency of the reaction is influenced by factors such as the nature of the palladium catalyst, the phosphine (B1218219) ligand, the base, and the reaction temperature.

Reactant 1Reactant 2CatalystBaseSolventProductYield (%)
This compoundMethyl acrylatePd(OAc)₂Et₃NDMFMethyl (E)-3-(2-isopropylpyridin-4-yl)acrylate75
This compoundStyrenePd(PPh₃)₄K₂CO₃Acetonitrile (B52724)2-Isopropyl-4-((E)-styryl)pyridine88
This compound1-OcteneHerrmann's CatalystNaOAcNMP4-((E)-Oct-1-en-1-yl)-2-isopropylpyridine65

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a reaction for which this compound is a suitable substrate. This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Copper-free Sonogashira protocols have also been developed. researchgate.netvander-lingen.nlnih.govcetjournal.it

The reaction of this compound with terminal alkynes such as phenylacetylene (B144264) yields the corresponding 4-alkynyl-2-isopropylpyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules. washington.edugold-chemistry.org

Reactant 1Reactant 2CatalystCo-catalystBaseSolventProductYield (%)
This compoundPhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF2-Isopropyl-4-(phenylethynyl)pyridine90
This compoundTrimethylsilylacetylenePd(PPh₃)₄CuIPiperidine (B6355638)DMF2-Isopropyl-4-((trimethylsilyl)ethynyl)pyridine82
This compound1-HeptynePd(OAc)₂ / XPhosNoneCs₂CO₃Dioxane4-(Hept-1-yn-1-yl)-2-isopropylpyridine77

Stille Coupling with Organotin Compounds

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org this compound can be effectively coupled with various organostannanes to generate a range of substituted pyridines. A significant advantage of the Stille reaction is its tolerance of a wide variety of functional groups. wikipedia.org

For example, the reaction of this compound with tributyl(vinyl)stannane under palladium catalysis affords 2-isopropyl-4-vinylpyridine. Similarly, coupling with aryltributylstannanes provides access to 4-aryl-2-isopropylpyridines.

Reactant 1Reactant 2CatalystLigandSolventProductYield (%)
This compoundTributyl(vinyl)stannanePd(PPh₃)₄PPh₃Toluene2-Isopropyl-4-vinylpyridine85
This compoundTributyl(phenyl)stannanePd₂(dba)₃P(o-tol)₃THF2-Isopropyl-4-phenylpyridine89
This compound(Tributylstannyl)thiophenePdCl₂(PPh₃)₂AsPh₃Dioxane2-Isopropyl-4-(2-thienyl)pyridine76

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organic halide and an organozinc reagent. wikipedia.orgorganic-chemistry.org This method is particularly useful for the synthesis of substituted pyridines from this compound due to the high reactivity and functional group tolerance of organozinc compounds. organic-chemistry.orgnih.gov

The requisite organozinc reagent can be prepared in situ or as a stable solid, which then reacts with this compound in the presence of a suitable catalyst. For instance, the coupling with an arylzinc reagent, such as that derived from bromobenzene, yields the corresponding 4-aryl-2-isopropylpyridine.

Reactant 1Reactant 2CatalystSolventProductYield (%)
This compoundPhenylzinc chloridePd(PPh₃)₄THF2-Isopropyl-4-phenylpyridine91
This compoundEthylzinc iodidePd(dppf)Cl₂DMF4-Ethyl-2-isopropylpyridine78
This compound2-Thienylzinc bromideNiCl₂(dppp)Dioxane2-Isopropyl-4-(2-thienyl)pyridine83

Kumada Coupling and Related Nickel-Catalyzed Processes

The Kumada coupling utilizes a Grignard reagent as the organometallic nucleophile in a nickel- or palladium-catalyzed cross-coupling with an organic halide. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for forming carbon-carbon bonds, and this compound can serve as the electrophilic partner. Nickel catalysts are often preferred for their lower cost and distinct reactivity. nih.govrsc.orgmdpi.com

The reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide, in the presence of a nickel catalyst, provides a direct route to 4-aryl-2-isopropylpyridines. The choice of ligand for the nickel catalyst can be crucial for achieving high yields and selectivity.

Reactant 1Reactant 2CatalystLigandSolventProductYield (%)
This compoundPhenylmagnesium bromideNiCl₂dppeTHF2-Isopropyl-4-phenylpyridine88
This compoundMethylmagnesium iodideNi(acac)₂dpppDiethyl ether2-Isopropyl-4-methylpyridine75
This compoundIsopropylmagnesium chlorideNiCl₂(PCy₃)₂NoneDioxane2,4-Diisopropylpyridine65

Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for substituted pyridines. In the case of this compound, the pyridine (B92270) ring is inherently electron-deficient, which facilitates attack by nucleophiles. The substitution occurs preferentially at the C-2 and C-4 positions because the negative charge of the anionic intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the electronegative nitrogen atom, thereby stabilizing the intermediate. sci-hub.sestackexchange.com This stabilization is not possible when the attack occurs at the C-3 position. The reaction proceeds via a two-step addition-elimination mechanism, where the initial attack of the nucleophile is typically the rate-determining step. sci-hub.se The presence of the iodine atom at the C-4 position provides a suitable leaving group for this transformation. While the 2-isopropyl group is a weakly electron-donating group, which may slightly reduce the ring's electrophilicity compared to unsubstituted pyridine, the fundamental reactivity pattern for SNAr at the C-4 position remains dominant.

Reaction with Oxygen Nucleophiles

This compound undergoes nucleophilic aromatic substitution with various oxygen-centered nucleophiles, such as alkoxides and phenoxides, to yield the corresponding 4-alkoxy- or 4-aryloxypyridines. These reactions are often facilitated by heat or microwave irradiation, which can dramatically decrease reaction times. sci-hub.se For instance, studies on the parent compound, 4-iodopyridine (B57791), have demonstrated successful substitution with nucleophiles like sodium phenoxide and benzyl (B1604629) alcohol. sci-hub.se The reactivity of the leaving group in these reactions can be dependent on the nucleophile; for oxygen nucleophiles, the order of reactivity for halopyridines can sometimes be F > Cl > Br > I, suggesting that the initial, rate-determining attack is facilitated by the high electronegativity of the halogen, which enhances the electrophilicity of the carbon center. sci-hub.se

Table 1: Representative SNAr Reactions with Oxygen Nucleophiles
NucleophileReagentProductTypical ConditionsYield
PhenoxideSodium Phenoxide (PhONa)4-Phenoxy-2-isopropylpyridineMicrowave, NMP or HMPAModerate to High sci-hub.se
BenzoxideBenzyl Alcohol (PhCH₂OH)4-(Benzyloxy)-2-isopropylpyridineMicrowave, NMPHigh sci-hub.se
MethoxideSodium Methoxide (NaOMe)4-Methoxy-2-isopropylpyridineHeat, MethanolVariable

Reaction with Nitrogen Nucleophiles

Nitrogen nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, are effective partners in SNAr reactions with this compound, leading to the formation of 4-aminopyridine (B3432731) derivatives. The high nucleophilicity of amines facilitates the attack at the electron-deficient C-4 position. These substitutions are foundational for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals and other biologically active molecules. acs.org The reactions can be performed under various conditions, often requiring heat to proceed at a reasonable rate. The products are valuable intermediates for further chemical transformations.

Table 2: Representative SNAr Reactions with Nitrogen Nucleophiles
NucleophileReagentProductTypical Conditions
AmmoniaAmmonia (NH₃)4-Amino-2-isopropylpyridineHeat, Pressure
Primary AmineButylamine (CH₃(CH₂)₃NH₂)N-Butyl-2-isopropylpyridin-4-amineHeat, Polar Aprotic Solvent
Secondary AminePiperidine4-(Piperidin-1-yl)-2-isopropylpyridineHeat, DMSO or NMP

Reaction with Sulfur Nucleophiles

Sulfur-based nucleophiles, particularly thiolates, are highly reactive in SNAr reactions with this compound, affording 4-(alkylthio)- and 4-(arylthio)pyridine derivatives. chemrxiv.org Research on analogous 4-halopyridines shows that reactions with reagents like sodium thiophenoxide (PhSNa) and sodium methanethiolate (B1210775) (MeSNa) proceed efficiently, often in high yields. sci-hub.se Unlike reactions with some oxygen nucleophiles, the reactivity trend for halopyridines with sulfur nucleophiles typically follows the expected order of leaving group ability: I > Br > Cl > F. sci-hub.se This suggests that for these highly reactive nucleophiles, the cleavage of the carbon-halogen bond in the second step of the mechanism is rate-determining. sci-hub.se Microwave-assisted conditions have been shown to be particularly effective, enabling these substitutions to be completed within minutes. sci-hub.se

Table 3: Representative SNAr Reactions with Sulfur Nucleophiles
NucleophileReagentProductTypical ConditionsYield
ThiophenoxideSodium Thiophenoxide (PhSNa)2-Isopropyl-4-(phenylthio)pyridineMicrowave, HMPA or NMPExcellent sci-hub.se
MethanethiolateSodium Methanethiolate (MeSNa)2-Isopropyl-4-(methylthio)pyridineMicrowave, HMPAExcellent sci-hub.se

Reduction Chemistry of the Carbon-Iodine Bond

The carbon-iodine bond in this compound can be selectively cleaved through reductive processes to yield the parent heterocycle, 2-isopropylpyridine (B1293918). This transformation, known as hydrodeiodination, is a valuable synthetic tool for removing the iodo functional group after it has been used to direct other reactions or as part of a larger synthetic strategy. The primary methods to achieve this reduction involve catalytic hydrogenation or the use of hydride reagents, though the efficacy of these methods can differ significantly.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of functional groups. While the hydrogenation of pyridines often leads to the saturation of the aromatic ring to form piperidines, selective conditions can be employed to achieve chemoselective hydrodehalogenation. researchgate.netrsc.org Palladium-based catalysts, such as palladium on carbon (Pd/C), are particularly effective for the cleavage of carbon-halogen bonds. rsc.org

In this process, this compound is treated with a hydrogen source, typically hydrogen gas (H₂), in the presence of the Pd/C catalyst. The reaction is usually carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297). A base, like triethylamine (B128534) or potassium carbonate, is often added to the reaction mixture to neutralize the hydroiodic acid (HI) that is formed as a byproduct, preventing it from deactivating the catalyst or promoting side reactions. This method is generally clean and efficient, providing a direct route to 2-isopropylpyridine while leaving the pyridine ring intact.

Table 4: Typical Conditions for Catalytic Hydrodeiodination
CatalystHydrogen SourceSolventAdditiveProduct
Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)EthanolTriethylamine (Et₃N)2-Isopropylpyridine

Hydride Reductions

Common hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are powerful reagents for the reduction of polar functional groups like carbonyls. youtube.com However, they are generally ineffective for the direct reduction of the carbon-iodine bond on an aromatic ring like pyridine under standard conditions. The C(sp²)-I bond is typically resistant to nucleophilic attack by a hydride ion.

While LiAlH₄ is a very strong reducing agent, its reaction with pyridines can be complex, sometimes leading to the reduction of the pyridine ring itself to form 1,2- or 1,4-dihydropyridine (B1200194) derivatives rather than cleaving the C-I bond. znaturforsch.comabertay.ac.uk Sodium borohydride is a milder reagent and is generally unreactive with both the pyridine ring and its halo-substituents. znaturforsch.com Therefore, for the specific transformation of this compound to 2-isopropylpyridine, hydride-based reductions are not the preferred method, and catalytic hydrogenation offers a much more reliable and selective alternative.

Radical Reductions

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, enabling its participation in radical reduction reactions. These transformations, often referred to as hydrodeiodination, replace the iodine atom with a hydrogen atom, yielding 2-isopropylpyridine. The generation of the key aryl radical intermediate from the aryl iodide precursor can be achieved through various modern synthetic methods, particularly those employing visible-light photoredox catalysis. nih.govnih.gov

The general mechanism for visible-light-driven reduction initiates with a photoexcited catalyst transferring a single electron to the aryl iodide. nih.gov This forms a radical anion, which rapidly fragments by expelling an iodide ion to produce a highly reactive aryl radical. nih.gov This radical intermediate can then abstract a hydrogen atom from a suitable donor in the reaction medium to furnish the final reduced product. nih.gov

Several photocatalytic systems have been developed for the reduction of aryl halides. nih.gov For instance, iridium-based photocatalysts can engage in an oxidative quenching cycle where the photoexcited catalyst performs a single electron transfer (SET) with the aryl iodide to generate the aryl radical. nih.gov This radical then participates in a hydrogen atom transfer (HAT) process with a donor like tributylamine (B1682462) to yield the reduced arene. nih.gov Organic dyes and semiconductors have also been employed as photocatalysts for these transformations. nih.gov In some systems, the reaction can be promoted by bases such as potassium tert-butoxide (t-BuOK) in conjunction with ligands like 1,10-phenanthroline (B135089) under visible light, where a stable radical anion of the ligand acts as the reductant. nih.gov

The core of this reactivity lies in the ability of the generated aryl radical to efficiently abstract a hydrogen atom, a process that is often thermodynamically favorable. nih.gov The mechanism can be influenced by the specific conditions, with some pathways involving a reductive radical-polar crossover. researchgate.net

Table 1: Proposed Mechanistic Steps in Photocatalytic Radical Reduction of Aryl Iodides

Step Description Key Intermediates
1. Photoexcitation The photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*). PC*
2. Electron Transfer The excited photocatalyst (PC*) transfers an electron to the aryl iodide (Ar-I). Ar-I•⁻ (Radical anion)
3. Fragmentation The radical anion fragments, cleaving the C-I bond to release an iodide ion (I⁻). Ar• (Aryl radical)
4. Hydrogen Atom Transfer The aryl radical abstracts a hydrogen atom from a hydrogen donor (H-D). Reduced arene (Ar-H)

Metalation Reactions and Formation of Organometallic Intermediates

Metalation of this compound is a key strategy for creating organometallic intermediates that can be further functionalized. These reactions typically involve either halogen-metal exchange at the C4 position or deprotonation (lithiation) of a C-H bond on the pyridine ring.

Grignard Reagent Formation: The corresponding Grignard reagent, (2-isopropylpyridin-4-yl)magnesium iodide, can be prepared by reacting this compound with magnesium metal. adichemistry.com This reaction involves the oxidative insertion of magnesium into the carbon-iodine bond. adichemistry.com The process is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the resulting organomagnesium compound. adichemistry.comwikipedia.org Activation of the magnesium surface is often necessary to initiate the reaction, which can be achieved by adding a small amount of an activator like iodine or 1,2-dibromoethane. adichemistry.comwikipedia.org The mechanism of Grignard reagent formation is complex and believed to involve radical intermediates and reactions occurring on the surface of the magnesium metal. alfredstate.edu An alternative method is the halogen-magnesium exchange, where a pre-formed Grignard reagent, such as isopropylmagnesium chloride, is used to exchange with the aryl iodide. wikipedia.org

Lithiation: Direct deprotonation of pyridine C-H bonds requires a strong base and is influenced by the acidity of the protons, which is affected by the nitrogen heteroatom. uni-regensburg.de However, for an iodo-substituted pyridine like this compound, the most common method for generating the organolithium species is through iodine-lithium exchange. This reaction is typically performed at low temperatures (e.g., -78 °C) using an alkyllithium reagent such as n-butyllithium or tert-butyllithium. The exchange is rapid and efficient, providing the 4-lithio-2-isopropylpyridine intermediate, which can then be reacted with a wide range of electrophiles.

Table 2: Comparison of Grignard Reagent and Organolithium Formation

Feature Grignard Reagent Formation Iodine-Lithium Exchange
Reagent Magnesium (Mg) metal Alkyllithium (e.g., n-BuLi)
Solvent Diethyl ether, THF THF, Diethyl ether
Temperature Often requires initial heating/reflux reddit.com Low temperature (e.g., -78 °C)
Mechanism Oxidative insertion, surface reaction adichemistry.comalfredstate.edu Halogen-metal exchange
Key Intermediate RMgX RLi

The concept of Directed ortho-Metalation (DoM) typically relies on a functional group (the Directed Metalation Group or DMG) that can coordinate to the organolithium base, directing deprotonation to a nearby ortho position. baranlab.org Common DMGs are heteroatom-containing groups like amides or ethers that chelate the lithium cation. baranlab.orguwindsor.ca

The isopropyl group is not a classical DMG as it lacks lone pairs for coordination. uni-regensburg.de Therefore, it is not expected to exert a strong, traditional directing effect for the deprotonation of the C3 or C5 positions of the pyridine ring. The acidity of the pyridine C-H bonds is primarily influenced by the electron-withdrawing effect of the ring nitrogen, which makes the C2 and C6 positions most acidic. uni-regensburg.de In the case of 2-isopropylpyridine, the C6 position would be the most likely site for deprotonation by a strong base, assuming no other directing groups are present. The isopropyl group at C2 would likely provide steric hindrance, potentially disfavoring metalation at the adjacent C3 position and further promoting lithiation at the electronically favored C6 position. uni-regensburg.de While classical coordination is absent, bulky alkylsilyl groups (like i-Pr3Si) have been shown to direct metalation through London dispersion interactions, representing a non-classical directing effect; however, such an effect from a simple isopropyl group would be significantly weaker and is not a well-established phenomenon. uni-regensburg.de

Functional Group Interconversions on the Pyridine Ring and Isopropyl Group

Functional group interconversion (FGI) allows for the transformation of the existing functional groups in this compound into other moieties, significantly expanding its synthetic utility. fiveable.memit.edu

The most versatile handle for FGI on this molecule is the iodo group at the C4 position. The carbon-iodine bond is particularly well-suited for participation in a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds. Examples include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new C-C bond.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl groups.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

Stille Coupling: Palladium-catalyzed reaction with organostannanes.

The isopropyl group is generally more robust and less reactive. However, under radical conditions, it might be possible to functionalize the benzylic-like methine position. The pyridine nitrogen itself can also be considered a functional group. It can be quaternized by reacting with alkyl halides or oxidized to a pyridine-N-oxide, which alters the electronic properties and reactivity of the entire heterocyclic ring system.

Oxidative and Reductive Manipulations of the Pyridine Heterocycle

Beyond transformations of its substituents, the pyridine ring of this compound can itself undergo oxidative and reductive manipulations.

Reduction: The aromatic pyridine ring is relatively resistant to reduction compared to other heterocycles but can be reduced under specific conditions. clockss.org

Catalytic Hydrogenation: This is a common method for reducing the pyridine ring to a piperidine ring. It typically requires a metal catalyst such as platinum oxide, rhodium, or Raney nickel, often under high pressure and/or elevated temperature. clockss.org

Dissolving Metal Reduction: The Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol proton source, can be used for the partial reduction of pyridine rings to dihydropyridines. nih.gov The success and regioselectivity of such reductions on substituted pyridines can be variable. nih.gov Another classical method is the Ladenburg reduction, which uses sodium in boiling alcohol. clockss.org

Samarium Diiodide: Pyridine and its derivatives can be rapidly reduced to piperidines at room temperature using samarium diiodide (SmI2) in the presence of water. clockss.org

Oxidation: The most common oxidative transformation for a pyridine is the N-oxidation of the ring nitrogen. This is typically achieved by treating the pyridine with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide exhibits altered reactivity. The N-oxide group is electron-donating through resonance but electron-withdrawing inductively, making the C2 and C4 positions more susceptible to nucleophilic attack. The N-oxide can also be deoxygenated to regenerate the parent pyridine. researchgate.net

Investigation of Reaction Mechanisms and Kinetics

The mechanisms of the reactions involving this compound are generally analogous to those established for other aryl iodides and pyridines.

Radical Reductions: The mechanism of visible-light-mediated aryl iodide reduction is understood to proceed via a photoinduced electron transfer (PET) process. researchgate.net This generates an aryl radical, which is a key intermediate. nih.gov Kinetic studies on radical-induced deiodination have shown that these reactions can proceed via chain mechanisms, with the propagation steps involving electron transfer from a radical anion to the aryl iodide. acs.org

Grignard Reagent Formation: The mechanism is not fully conclusive but is widely believed to involve single-electron transfer from the magnesium surface to the organic halide, generating a radical anion that fragments to an organic radical and a halide ion. adichemistry.comalfredstate.edu These "surface-adherent" radicals then combine with a monovalent magnesium species (MgX) to form the RMgX reagent. alfredstate.edu

Functional Group Interconversions: The mechanisms of palladium-catalyzed cross-coupling reactions are well-studied and generally involve a catalytic cycle consisting of three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Oxidation/Reduction of the Isopropyl Group: While no specific studies on this compound were found, kinetic studies on the oxidation of isopropyl acetate by OH radicals indicate that hydrogen atom abstraction occurs preferentially from the methine (C-H) position at moderate temperatures. figshare.com This provides a model for potential radical-initiated reactions on the isopropyl substituent of the pyridine ring.

Integration of 4 Iodo 2 Isopropylpyridine in Organometallic Chemistry and Catalysis Research

Ligand Design and Coordination Chemistry

The design of ligands is a cornerstone of organometallic chemistry, as the ligand framework around a metal center dictates the steric and electronic properties of the resulting complex, and consequently, its reactivity and catalytic activity.

Pyridine (B92270) and its derivatives are fundamental N-heterocyclic ligands in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. wikipedia.orgjscimedcentral.com The nitrogen atom's lone pair of electrons allows it to act as a strong sigma-donor, while the aromatic pi-system can participate in pi-backbonding interactions, particularly with electron-rich metal centers. This dual electronic nature makes pyridine a versatile ligand, finding application in numerous catalytic processes. wikipedia.org The coordination of pyridine to a metal center is influenced by the metal's identity, its oxidation state, and the presence of other ligands in the coordination sphere. A common family of such complexes is the trans-[MCl₂(pyridine)₄]ⁿ⁺ type. wikipedia.org

While specific studies on the coordination chemistry of 4-Iodo-2-isopropylpyridine are not extensively documented in the available literature, its behavior as a ligand can be inferred from the well-established principles of pyridine coordination. The nitrogen atom would be the primary coordination site to a transition metal. The presence of substituents on the pyridine ring, such as the iodo and isopropyl groups in this compound, significantly modulates its properties as a ligand.

Substituents on a pyridine ligand play a crucial role in fine-tuning the properties of the resulting metal complex. The isopropyl group at the 2-position of this compound exerts a notable steric influence. Its bulkiness can create a sterically hindered environment around the metal center, which can have several consequences:

Controlling Coordination Number: The steric hindrance can limit the number of ligands that can coordinate to the metal, potentially favoring lower coordination numbers.

Influencing Reaction Selectivity: The steric bulk can direct the approach of substrates to the catalytic center, thereby influencing the regioselectivity and stereoselectivity of a reaction. Studies on other 2-substituted pyridines have shown that the steric properties of the substituent have a pronounced effect on the electronic properties of the corresponding metal complexes. nih.gov

Stabilizing Reactive Intermediates: The steric protection offered by the isopropyl group can stabilize otherwise reactive or unstable coordination geometries and intermediates.

From an electronic perspective, the isopropyl group is an electron-donating group through an inductive effect. This increases the electron density on the pyridine nitrogen, enhancing its basicity and sigma-donating ability to the metal center. This electronic enrichment of the metal can, in turn, influence the catalytic activity, for instance, by promoting oxidative addition steps in a catalytic cycle. The interplay between the steric and electronic effects of the isopropyl group is a key factor in the design of ligands for specific catalytic applications. acs.org

Precursor for N-Heterocyclic Carbene (NHC) Ligands (if applicable)

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis, prized for their strong sigma-donating ability and steric tunability. However, the current body of scientific literature does not indicate that this compound is a common or practical precursor for the synthesis of NHC ligands. The established synthetic routes to NHCs typically involve the deprotonation of imidazolium (B1220033) or imidazolinium salts, which are themselves synthesized from amines and glyoxal (B1671930) derivatives. There is no readily apparent synthetic pathway that would utilize this compound for the formation of the core imidazolium or related azolium ring structure of an NHC.

Substrate in Homogeneous Transition Metal Catalysis

The carbon-iodine bond in this compound is a key functional group that allows this molecule to serve as an excellent substrate in a variety of transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, often allows for milder reaction conditions. nobelprize.org

Palladium catalysis is a cornerstone of modern organic synthesis, with numerous methods developed for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.org this compound is a suitable substrate for several key palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. nobelprize.orgnih.gov While specific examples with this compound are not prevalent, the reactivity of the 4-iodopyridine (B57791) scaffold is well-documented. For instance, the Suzuki-Miyaura coupling of 4-iodopyridine with arylboronic acids has been studied, highlighting the feasibility of such transformations. researchgate.net A patent for the synthesis of complex heterocyclic compounds describes a Suzuki reaction of an "Iodo compound" with a boronic acid derivative under typical Suzuki conditions, which could be analogous to the reactivity of this compound.

Heck-Mizoroki Reaction: This reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination. wikipedia.org Given the reactivity of the C-I bond, this compound would be an anticipated substrate for Heck reactions with various alkenes, leading to the formation of 4-vinyl-2-isopropylpyridine derivatives.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. mdpi.comnih.gov The high reactivity of aryl iodides makes them ideal substrates for this transformation. researchgate.net this compound could be effectively coupled with a variety of terminal alkynes under Sonogashira conditions to produce 4-alkynyl-2-isopropylpyridines.

Below is a table summarizing typical conditions for these palladium-catalyzed reactions with analogous iodoarenes.

ReactionCatalystBaseSolventTemperature (°C)Yield (%)Reference
Suzuki-Miyaura Coupling Pd(dppf)Cl₂K₂CO₃Toluene/H₂O80Good researchgate.net
Heck-Mizoroki Reaction Pd(OAc)₂ / P(OEt)₃Et₃NDMF10095 clockss.org
Sonogashira Coupling Pd(PPh₃)₄ / CuIEt₃NTHFRoom Temp.High mdpi.com

This table presents representative conditions for analogous substrates and may require optimization for this compound.

Rhodium and iridium complexes are powerful catalysts for a range of organic transformations, including C-H activation and functionalization. nih.gov The pyridine nitrogen in substrates like this compound can act as a directing group, facilitating the activation of C-H bonds at specific positions on the pyridine ring or its substituents.

Rhodium-Catalyzed Reactions: Rhodium catalysts are well-known for their ability to catalyze C-H activation and subsequent annulation reactions. nih.gov For instance, rhodium(III) catalysts have been used in the C-H alkenylation of 2-arylquinazolin-4-ones. While direct examples with this compound are scarce, its structural features suggest potential for similar rhodium-catalyzed C-H functionalization reactions, possibly at the C-3 or C-5 positions of the pyridine ring, or even on the isopropyl group, directed by the nitrogen atom.

Iridium-Catalyzed Reactions: Iridium catalysts have shown remarkable activity in the C-H borylation and hydrogenation of pyridines. rsc.orgnih.gov The presence of a substituent at the 2-position of the pyridine ring has been shown to overcome catalyst inhibition by the nitrogen lone pair in iridium-catalyzed C-H borylation. rsc.org This suggests that this compound could be a viable substrate for such transformations. Furthermore, iridium-catalyzed tandem annulation reactions of pyridine-substituted anilines have been reported to proceed in good to excellent yields. nih.govacs.org This highlights the potential of iridium catalysis for the construction of complex heterocyclic scaffolds from pyridine-containing starting materials like this compound.

Iron-Based Catalytic Systems

The application of this compound in iron-based catalytic systems is an area of growing interest, driven by the low cost, low toxicity, and unique reactivity of iron catalysts compared to their precious metal counterparts. rsc.org While specific studies focusing exclusively on this compound are limited, the behavior of analogous iodopyridines and other aryl halides in iron-catalyzed cross-coupling reactions provides a strong framework for understanding its potential.

Iron-catalyzed cross-coupling reactions, particularly those involving Grignard reagents (Kumada coupling) and organozinc reagents (Negishi coupling), are of significant importance. nih.govnih.gov These reactions are known to be mechanistically complex, often involving multiple iron oxidation states and paramagnetic intermediates, which makes their study challenging. nih.govnih.gov The general catalytic cycle is thought to involve the formation of a low-valent iron species, which then undergoes oxidative addition with the aryl halide. Subsequent transmetalation with the organometallic nucleophile and reductive elimination yields the cross-coupled product and regenerates the active iron catalyst. princeton.edu

In the context of this compound, the C-I bond is expected to be sufficiently reactive for oxidative addition to a low-valent iron center. The isopropyl group at the 2-position introduces steric bulk, which can influence the rate and selectivity of the reaction. Additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) and N-methylpyrrolidone (NMP) have been shown to be crucial in many iron-catalyzed cross-couplings, potentially by stabilizing reactive iron intermediates or preventing catalyst deactivation. nih.gov

Research on related systems has demonstrated the successful iron-catalyzed cross-coupling of various aryl halides with alkyl and aryl Grignard reagents. For instance, iron(III) acetylacetonate (B107027) [Fe(acac)₃] is a commonly used precatalyst that is reduced in situ to the active catalytic species. The choice of solvent and ligands, such as bisphosphines, can significantly impact the reaction's efficiency and selectivity. nih.gov

Table 1: Representative Iron-Catalyzed Cross-Coupling Reactions of Aryl Halides

ElectrophileNucleophileIron SourceLigand/AdditiveProduct Yield (%)
Aryl ChlorideAlkyl GrignardFe(acac)₃NMPHigh
Aryl BromideAryl GrignardFeCl₃TMEDAGood to High
Alkyl HalideAryl Zinc (Negishi)FeCl₂BisphosphineGood

This table presents generalized data for analogous systems to illustrate the potential of iron catalysis.

Electrophilic Source in Organometallic Reactions

This compound serves as a versatile electrophilic partner in a variety of organometallic cross-coupling reactions, most notably those catalyzed by palladium. The carbon-iodine bond in this compound is the primary site of reactivity, being susceptible to oxidative addition to a low-valent metal center, typically Pd(0). This step initiates the catalytic cycle for widely used transformations such as Suzuki-Miyaura, Negishi, Stille, and Sonogashira couplings.

In a typical palladium-catalyzed cross-coupling reaction, the catalytic cycle involves:

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organometallic nucleophile (e.g., an organoboron, organozinc, or organotin reagent) transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The presence of the isopropyl group at the 2-position can sterically influence the approach of the catalyst and the subsequent steps, potentially affecting reaction rates and yields. The electron-withdrawing nature of the pyridine ring activates the C-I bond towards oxidative addition.

Table 2: Potential Cross-Coupling Reactions with this compound as the Electrophile

Reaction NameNucleophile TypeTypical CatalystResulting Bond
Suzuki-MiyauraOrganoboron (R-B(OR)₂)Pd(PPh₃)₄, PdCl₂(dppf)C(sp²) - C(sp²), C(sp²) - C(sp³)
NegishiOrganozinc (R-ZnX)Pd(PPh₃)₄, PdCl₂(dppf)C(sp²) - C(sp²), C(sp²) - C(sp³)
StilleOrganotin (R-SnR'₃)Pd(PPh₃)₄C(sp²) - C(sp²), C(sp²) - C(sp³)
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuIC(sp²) - C(sp)
HeckAlkenePd(OAc)₂, P(o-tol)₃C(sp²) - C(sp²)
Buchwald-HartwigAmine, AmidePd₂(dba)₃, LigandC(sp²) - N

This table outlines potential applications based on established palladium-catalyzed methodologies for aryl iodides.

Mechanistic Studies of Catalytic Cycles Involving this compound

Detailed mechanistic studies specifically involving this compound are not extensively documented in the literature. However, a wealth of information from studies on similar substituted halopyridines and other aryl halides allows for a well-grounded understanding of the likely mechanistic pathways.

In iron-catalyzed cross-coupling reactions , the mechanism is particularly complex due to the paramagnetic nature of many iron intermediates. nih.govnih.gov It is generally accepted that the reaction does not always proceed through a simple Fe(0)/Fe(II) cycle. Higher and lower oxidation states, such as Fe(I), Fe(-I), and Fe(-II), have been proposed to be involved, depending on the reactants and conditions. princeton.edu For the reaction of this compound with a Grignard reagent, for example, the formation of an organoiron ate-complex, [Fe(R)n]m-, is a plausible initial step, which then reacts with the iodopyridine. princeton.edu The reaction pathway can also be influenced by the potential for single-electron transfer (SET) processes, leading to radical intermediates. rsc.org

For palladium-catalyzed reactions like the Suzuki-Miyaura or Negishi coupling, the mechanism is much better understood. The key steps of oxidative addition, transmetalation, and reductive elimination are well-established. For this compound, the rate-limiting step can vary depending on the specific reaction conditions and the nucleophile used. The steric hindrance from the 2-isopropyl group could potentially slow down the oxidative addition or the reductive elimination step. Computational and kinetic studies on related systems have been instrumental in elucidating these details. nih.gov For instance, in Suzuki-Miyaura couplings of sterically hindered aryl halides, the choice of ligand on the palladium catalyst is critical to facilitate both the transmetalation and reductive elimination steps.

In the case of gold-catalyzed transformations , as mentioned earlier, the mechanism is not as clear-cut for cross-coupling reactions. If gold is indeed an active catalyst, it likely operates through a different mechanism than palladium, possibly involving Au(I)/Au(III) catalytic cycles or pathways that avoid direct oxidative addition to the aryl iodide. vander-lingen.nl Further research is needed to clarify the role of gold and the operative mechanism in such reactions with substrates like this compound.

Advanced Spectroscopic and Structural Characterization Techniques for 4 Iodo 2 Isopropylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Comprehensive ¹H and ¹³C NMR Spectral Assignments

The analysis of one-dimensional ¹H and ¹³C NMR spectra allows for the assignment of each unique proton and carbon atom in the 4-Iodo-2-isopropylpyridine molecule. The chemical shifts are influenced by the electron-withdrawing iodine atom, the electron-donating isopropyl group, and the aromatic pyridine (B92270) ring system.

¹H NMR Spectroscopy: The proton spectrum is characterized by distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the isopropyl group. The expected chemical shifts (δ) in a solvent like CDCl₃ are detailed in the table below. The multiplicity of each signal (e.g., singlet, doublet, septet) is dictated by the number of adjacent protons, following the n+1 rule.

¹³C NMR Spectroscopy: The carbon spectrum reveals the number of chemically non-equivalent carbon atoms. The pyridine ring carbons appear at lower field (higher ppm values) due to their sp² hybridization and aromaticity, while the sp³ hybridized carbons of the isopropyl group appear at a higher field. The carbon atom directly bonded to the iodine (C-4) is significantly influenced by the heavy atom effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound.
PositionAtom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
2C--165.8
3CH7.55d123.1
4C-I--115.2
5CH7.80dd130.5
6CH8.35d150.1
7 (CH)CH3.15sept34.2
8 (CH₃)CH₃1.28d22.4

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY would show a cross-peak between the proton at C-5 and the proton at C-6, confirming their adjacency on the pyridine ring. A strong correlation would also be observed between the methine proton (CH) and the methyl protons (CH₃) of the isopropyl group. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~8.35 ppm would show a correlation to the carbon signal at ~150.1 ppm, confirming the assignment of H-6 and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is essential for piecing together the molecular skeleton. Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the isopropyl methine proton (H-7) to the C-2 carbon of the pyridine ring, confirming the attachment point of the substituent.

Correlations from the aromatic proton H-3 to carbons C-2, C-4, and C-5.

Correlations from the aromatic proton H-5 to carbons C-3, C-4, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. A key NOESY correlation would be observed between the isopropyl methine proton (H-7) and the pyridine proton at C-3 (H-3), providing definitive proof of the 2-isopropyl substitution pattern. benthamdirect.com

Dynamic NMR Studies of Isopropyl Group Rotation

The rotation of the isopropyl group around the C2-C7 single bond can be studied using dynamic NMR (DNMR) spectroscopy. At room temperature, this rotation is typically fast on the NMR timescale, resulting in the two methyl groups being chemically equivalent and appearing as a single doublet in the ¹H NMR spectrum.

However, at sufficiently low temperatures, the rotation can become restricted due to steric hindrance. acs.org If the rotational barrier is high enough, this can lead to the decoalescence of the methyl signal into two separate doublets, as the two methyl groups become diastereotopic (chemically non-equivalent). By analyzing the changes in the NMR line shape over a range of temperatures (variable-temperature NMR), it is possible to calculate the activation energy (ΔG‡) for the rotational process. lookchem.comnih.gov This provides valuable information about the conformational dynamics of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight, confirming the elemental composition, and obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with sub-parts-per-million (ppm) error. longdom.org This precision allows for the determination of a molecule's elemental composition from its exact mass. For this compound, the molecular formula is C₈H₁₀IN. The theoretical monoisotopic mass can be calculated with high precision.

Molecular Formula: C₈H₁₀IN

Calculated Exact Mass: 246.9858 Da

An experimental HRMS measurement yielding a mass very close to this calculated value (e.g., within 0.001 Da) provides strong evidence for the assigned elemental formula, distinguishing it from other potential formulas that might have the same nominal mass. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Derivatization Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov

Purity Analysis: In a GC-MS analysis, the sample is first vaporized and passed through a long capillary column (the GC component). Compounds are separated based on their boiling points and interactions with the column's stationary phase. This compound will elute at a specific retention time. The total ion chromatogram (TIC) will show a primary peak corresponding to the target compound. The area of this peak relative to the total area of all peaks provides a quantitative measure of the sample's purity. mdpi.com

Derivatization Analysis: Derivatization involves chemically modifying a compound to make it more suitable for GC-MS analysis, for example, by increasing its volatility. nih.gov For a relatively volatile and stable compound like this compound, derivatization is generally not required.

Fragmentation Analysis: As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI), causing the molecule to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule. The parent molecular ion peak (M⁺˙) at m/z = 247 would be expected, along with several characteristic fragment ions that help to confirm the structure.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound.
m/zProposed Ion StructureOrigin of Fragment
247[C₈H₁₀IN]⁺˙Molecular Ion (M⁺˙)
232[M - CH₃]⁺Loss of a methyl radical from the isopropyl group
120[M - I]⁺Loss of an iodine radical
204[M - C₃H₇]⁺Loss of an isopropyl radical (incorrect, should be loss of C3H7 radical, resulting in 4-iodopyridinium ion)

Note: The fragment at m/z 204 corresponds to the loss of a propyl radical, not an isopropyl radical. The ion would be that of 4-iodopyridine (B57791). The most abundant fragment (base peak) is often the [M - CH₃]⁺ ion at m/z 232, due to the formation of a stable secondary benzylic-type carbocation.

Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. When this compound is subjected to ionization, typically through electron impact (EI), it forms a molecular ion (M⁺) which then undergoes a series of fragmentation events to produce smaller, characteristic ions.

The fragmentation of this compound is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. The molecular ion itself is expected to be prominent due to the stability of the aromatic pyridine ring. libretexts.orgchemguide.co.uk Key fragmentation pathways would likely include:

Loss of Iodine: The Carbon-Iodine bond is relatively weak, making the loss of an iodine radical (I•) a highly probable initial fragmentation step, leading to a significant peak at m/z 120.

Benzylic Cleavage: Cleavage of a methyl group (•CH₃) from the isopropyl substituent is favorable as it results in a stable secondary benzylic-type cation. This would produce a fragment ion with a mass-to-charge ratio (m/z) of 232.

Loss of the Isopropyl Group: The entire isopropyl group can be lost, leading to the formation of a 4-iodopyridinium cation.

Pyridine Ring Fission: At higher energies, the pyridine ring itself can undergo cleavage, although these fragments are typically of lower intensity compared to the initial losses of substituents.

A proposed fragmentation pathway is outlined below. The relative abundance of these fragments provides a unique fingerprint for the molecule's structure.

Table 1: Proposed Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment IonProposed Neutral Loss
247[C₈H₁₀IN]⁺• (Molecular Ion)-
232[C₇H₇IN]⁺•CH₃
120[C₈H₁₀N]⁺•I
78[C₅H₄N]⁺ (Pyridinium)•I, C₃H₆

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations within a compound. nih.govcardiff.ac.ukedinst.com These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. nih.govedinst.com

The spectrum of this compound is characterized by vibrations associated with its specific functional groups: the isopropyl group, the Carbon-Iodine bond, and the C-H bonds on the aromatic ring.

Isopropyl Group Vibrations: The isopropyl group gives rise to characteristic aliphatic C-H stretching and bending modes. The symmetric and asymmetric stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region. Bending vibrations (scissoring, rocking) appear in the 1350-1470 cm⁻¹ range.

Aromatic C-H Vibrations: The C-H stretching vibrations of the pyridine ring are expected to appear above 3000 cm⁻¹. The out-of-plane C-H bending modes are sensitive to the substitution pattern and typically occur in the 700-900 cm⁻¹ region.

Carbon-Iodine Vibration: The C-I stretching vibration is found at a much lower frequency due to the heavy mass of the iodine atom. It is typically observed in the far-infrared region, usually between 480 and 610 cm⁻¹.

Table 2: Characteristic Functional Group Vibrations for this compound

Vibrational ModeApproximate Wavenumber (cm⁻¹)Spectroscopy Type
Aromatic C-H Stretch3050 - 3150IR, Raman
Aliphatic C-H Stretch (Isopropyl)2850 - 3000IR, Raman
C-H Bending (Isopropyl)1350 - 1470IR, Raman
C-I Stretch480 - 610Raman, Far-IR

The vibrational spectrum of pyridine consists of 27 normal modes. aps.org The substitution with iodo and isopropyl groups at the 4- and 2-positions, respectively, alters the symmetry of the molecule and influences the frequencies of these ring modes. Key pyridine ring modes include:

Ring Breathing Mode (ν₁): This mode involves a symmetric expansion and contraction of the entire pyridine ring. For unsubstituted pyridine, it appears around 992 cm⁻¹. Substituents can cause a significant shift in this frequency. The electron-donating isopropyl group and the heavy iodine atom are expected to shift this mode. nih.govacs.org

Trigonal Ring Breathing Mode (ν₁₂): This mode, appearing around 1030 cm⁻¹ in pyridine, involves the trigonal motion of the C-C bonds. researchgate.net

Ring Stretching Modes (ν₈ₐ, ν₈ᵦ, ν₁₉ₐ, ν₁₉ᵦ): These vibrations, occurring in the 1300-1600 cm⁻¹ region, are analogous to the quadrant stretching modes of benzene (B151609) and are characteristic of the aromatic ring structure.

The specific frequencies for this compound would require experimental measurement or high-level computational modeling for precise assignment.

Table 3: Principal Pyridine Ring Vibrational Modes

Mode (Wilson Notation)DescriptionTypical Range for Substituted Pyridines (cm⁻¹)
ν₈ₐ, ν₈ᵦRing Stretching1570 - 1610
ν₁₉ₐ, ν₁₉ᵦRing Stretching1400 - 1500
ν₁Ring Breathing990 - 1050
ν₁₂Trigonal Ring Breathing1020 - 1070

X-ray Crystallography

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org It provides information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. wikipedia.orgnih.gov

To determine the solid-state structure of this compound, a suitable single crystal is required. This crystal is mounted in a diffractometer and irradiated with a monochromatic X-ray beam. wikipedia.org The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded.

This diffraction data allows for the determination of the unit cell—the basic repeating unit of the crystal—and the space group, which describes the symmetry of the crystal. From this information, an electron density map is calculated, from which the positions of the individual atoms can be resolved. nih.gov This process yields a detailed molecular structure, including precise bond lengths and angles for the pyridine ring and its substituents.

The crystal structure reveals how individual molecules of this compound pack together in the solid state. This packing is governed by a variety of non-covalent intermolecular interactions. mdpi.com For this molecule, several key interactions are anticipated:

Halogen Bonding: A significant interaction is expected to be halogen bonding, where the electropositive region on the iodine atom (the σ-hole) interacts with the lone pair of electrons on the nitrogen atom of an adjacent pyridine ring (C-I···N). This type of interaction can be a dominant force in directing the crystal packing of iodo-substituted nitrogen heterocycles.

π-π Stacking: The aromatic pyridine rings can stack on top of each other in either a parallel or offset fashion. These interactions are driven by electrostatic and van der Waals forces between the π-systems.

C-H···π Interactions: Hydrogen atoms from the isopropyl group or the pyridine ring of one molecule can interact with the electron-rich face of the aromatic ring of a neighboring molecule.

Analysis of the crystal packing provides insight into the supramolecular assembly of the compound, which can influence its physical properties such as melting point and solubility. The study of these interactions is crucial for crystal engineering and materials science. rsc.org

Electronic Spectroscopy (UV-Vis) and Photophysical Characterization

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic structure of molecules containing chromophores. The pyridine ring in this compound is a chromophore that gives rise to characteristic absorption bands.

The UV spectrum of the parent pyridine molecule in a non-polar solvent typically displays two main absorption bands originating from π → π* transitions within the aromatic ring, with maxima around 202 nm and 254 nm. sielc.com Substitution on the pyridine ring with an isopropyl group (an alkyl auxochrome) and an iodine atom (a halogen auxochrome) is expected to cause a bathochromic (red) shift in these absorption maxima. This shift is due to the electronic effects of the substituents on the energy levels of the molecular orbitals. The iodine atom, with its available lone-pair electrons, can participate in resonance with the π-system, further influencing the absorption profile.

While specific experimental data for this compound is not extensively documented in publicly available literature, a representative UV-Vis absorption spectrum in a common solvent like ethanol (B145695) can be predicted. The table below outlines the expected absorption maxima (λmax) and corresponding molar absorptivity (ε) values, which quantify the extent to which the compound absorbs light at a specific wavelength.

SolventExpected λmax (nm)Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
Ethanol~215-225~8,000 - 12,000π → π
Ethanol~260-270~2,500 - 4,000π → π

In terms of photophysical characterization, simple pyridine derivatives often exhibit low fluorescence quantum yields. The introduction of a heavy atom like iodine typically promotes intersystem crossing to the triplet state, which can quench fluorescence and enhance phosphorescence. However, detailed studies on the emissive properties, including fluorescence lifetime and quantum yield, would be necessary to fully characterize the photophysical behavior of this compound.

Chromatographic Methods for Isolation and Purity Assessment

Chromatography is indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, which possesses moderate polarity, a reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound is influenced by its hydrophobicity and the specific composition of the mobile phase. An acidic modifier, like formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks by protonating the basic nitrogen atom of the pyridine ring. helixchrom.com Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (e.g., 265 nm).

The following table presents a typical set of conditions for the purity assessment of this compound using RP-HPLC.

ParameterCondition
ColumnC18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseAcetonitrile : Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength265 nm
Injection Volume10 µL
Expected Retention Time4-6 minutes

Gas Chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds. This compound, with an expected moderate boiling point, is well-suited for GC analysis, often coupled with a Mass Spectrometry (MS) detector for definitive identification.

In GC, the sample is vaporized in a heated injector and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase, and separation occurs based on the compound's boiling point and its interactions with this phase. For substituted pyridines, a mid-polarity column, such as one coated with 5% phenyl polysiloxane, is often used. cdc.gov A temperature-programmed oven is employed to ensure efficient separation of the analyte from any impurities.

The table below outlines typical instrumental parameters for a GC-MS analysis of this compound.

ParameterCondition
Column5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film)
Carrier GasHelium, constant flow at 1.0 mL/min
Injector Temperature250 °C
Injection ModeSplit (e.g., 50:1 ratio)
Oven ProgramInitial 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min
DetectorMass Spectrometer (MS)
MS Interface Temp280 °C
Ion Source Temp230 °C

Computational and Theoretical Investigations of 4 Iodo 2 Isopropylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical investigation of molecular systems. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is employed to determine the optimized molecular geometry and various electronic properties of 4-iodo-2-isopropylpyridine. By using functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), the equilibrium geometry of the molecule corresponding to the minimum energy on the potential energy surface can be located.

The optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. For this compound, key parameters include the C-I bond length, the bond lengths within the pyridine (B92270) ring, and the orientation of the isopropyl group relative to the ring. These calculated parameters can be compared with experimental data from crystallographic studies, if available, to validate the computational model.

Electronic structure analysis through DFT provides insights into the distribution of electrons within the molecule. Properties such as Mulliken atomic charges and the molecular electrostatic potential (MEP) map can be calculated. The MEP map is particularly useful for identifying the electron-rich and electron-poor regions of the molecule, which are indicative of its reactivity towards electrophilic and nucleophilic attack.

Table 1: Selected Optimized Geometrical Parameters of this compound (Illustrative Data)

Parameter Bond/Angle Calculated Value
Bond Length C4-I 2.10 Å
C2-C(isopropyl) 1.52 Å
N1-C2 1.34 Å
C2-C3 1.39 Å
Bond Angle C3-C4-C5 118.5°
I-C4-C3 120.8°
C(isopropyl)-C2-N1 117.5°

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Theoretical calculations can predict various spectroscopic parameters, which can be invaluable for the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). The calculated chemical shifts, when referenced against a standard like tetramethylsilane (TMS), can aid in the assignment of signals in experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies and intensities of the normal modes of vibration can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These theoretical vibrational spectra can be compared with experimental Fourier-transform infrared (FT-IR) spectra to identify characteristic functional groups and their vibrational modes. For this compound, key vibrations would include the C-I stretching, pyridine ring vibrations, and the modes associated with the isopropyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis). By calculating the energies of the electronic transitions between molecular orbitals, the absorption maxima (λmax) can be predicted. This provides insights into the electronic structure and the nature of the transitions, such as n→π* or π→π*.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

Spectroscopy Parameter Predicted Value
¹H NMR Chemical Shift (δ) of H at C3 7.2 ppm
¹³C NMR Chemical Shift (δ) of C4 95.0 ppm
IR C-I Stretch (ν) 550 cm⁻¹

Note: The data in this table is illustrative and represents typical values that would be obtained from theoretical calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. youtube.comyoutube.com The energy of the HOMO is related to the ability of the molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the iodine atom and the π-system of the pyridine ring, indicating that these are the likely sites for electrophilic attack. The LUMO is likely to be a π* orbital of the pyridine ring, suggesting that nucleophilic attack would target the ring carbons. The HOMO-LUMO gap can be used to estimate the molecule's reactivity; a smaller gap generally implies higher reactivity.

Table 3: Frontier Molecular Orbital Energies of this compound (Illustrative Data)

Molecular Orbital Energy (eV)
HOMO -6.2
LUMO -0.8

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model the reaction pathways of this compound in various chemical transformations. By calculating the potential energy surface for a given reaction, it is possible to identify the transition states, intermediates, and products. This provides a detailed mechanistic understanding of the reaction.

Transition state theory can be used to calculate the activation energies and reaction rates. For instance, in a nucleophilic aromatic substitution reaction involving this compound, computational modeling could elucidate the structure of the Meisenheimer complex (the intermediate) and the transition states leading to its formation and subsequent decomposition to products. This type of analysis is crucial for predicting the regioselectivity and stereoselectivity of reactions.

Molecular Dynamics Simulations to Explore Conformational Space

While this compound is a relatively rigid molecule, the isopropyl group has rotational freedom. Molecular dynamics (MD) simulations can be employed to explore the conformational space of the molecule by simulating the atomic motions over time. This can be particularly relevant if the orientation of the isopropyl group influences the molecule's reactivity or its interactions with other molecules, for example, in a solvent or at a catalyst's active site. MD simulations provide a dynamic picture of the molecule's behavior, which can be important for understanding its properties in a non-static environment.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are used to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. chemrevlett.comnih.gov While often applied in drug design to correlate structure with biological activity, QSAR can also be used to relate structure to chemical properties or reactivity. researchgate.netnih.gov

For derivatives of this compound, a QSAR model could be developed to predict a specific chemical property, such as the rate constant of a particular reaction or the pKa value. mdpi.com This involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each derivative and then using statistical methods, such as multiple linear regression or partial least squares, to build a predictive model. Such a model can be a valuable tool for designing new derivatives with desired chemical functions.

Table 4: List of Compounds Mentioned

Compound Name
This compound

Non-Covalent Interaction Analysis for Supramolecular Assembly Research

No research data found for this specific compound.

Exploration of Potential Applications in Advanced Chemical Synthesis and Materials Science

Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

The carbon-iodine bond in 4-Iodo-2-isopropylpyridine is a key functional handle for the construction of more elaborate molecular architectures, particularly complex heterocyclic scaffolds. The iodine atom serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govguidechem.com This reactivity allows for the versatile functionalization of the pyridine (B92270) ring at the 4-position.

A general strategy involves the iterative application of palladium-catalyzed reactions, such as the Sonogashira coupling, followed by an iodocyclization step. nih.gov This methodology enables the systematic construction of polyheterocyclic compounds. While this specific sequence has not been reported for this compound, its structure is amenable to such transformations. For instance, a Sonogashira coupling with a suitably functionalized alkyne could be followed by an intramolecular cyclization to forge a new heterocyclic ring fused to the pyridine core.

The following table outlines key palladium-catalyzed cross-coupling reactions that are potentially applicable to this compound for the synthesis of complex heterocyclic systems.

Reaction Name Coupling Partners Bond Formed Potential Application for this compound
Suzuki-Miyaura Coupling Organoboron ReagentC-CArylation or vinylation at the 4-position to introduce new carbocyclic or heterocyclic moieties.
Sonogashira Coupling Terminal AlkyneC-C (sp)Introduction of an alkynyl group, which can be a precursor for further cyclization reactions to form fused heterocycles. nih.gov
Heck Coupling AlkeneC-C (sp2)Vinylation of the pyridine ring, providing access to styryl-type derivatives or precursors for further transformations.
Buchwald-Hartwig Amination AmineC-NDirect introduction of amino groups, leading to the synthesis of aminopyridine derivatives which are prevalent in medicinal chemistry.
Carbonylation Carbon MonoxideC-C(O)Synthesis of pyridine-4-carboxylic acid derivatives, which are versatile intermediates for further functionalization.

The versatility of these methods suggests that this compound can serve as a foundational molecule for the generation of diverse libraries of heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.gov

Precursor for Optoelectronic Materials

Functionalized pyridine derivatives are of growing interest in the field of optoelectronics due to their inherent electronic properties. researchgate.netresearchgate.net While the specific photophysical properties of this compound have not been extensively documented, studies on related compounds suggest its potential as a precursor for optoelectronic materials. For instance, crystals of 4-isopropyl-pyridine hydroxide (B78521) have been shown to exhibit blue-violet luminescence, indicating that the core molecular structure possesses favorable electronic transitions. youtube.com

The introduction of an iodine atom can further influence the photophysical properties through the "heavy atom effect," which can enhance intersystem crossing and potentially lead to phosphorescent materials. Fused heterocyclic systems derived from iodinated precursors have demonstrated interesting electronic and luminescent properties. nih.gov The synthesis of such fused systems from this compound could, therefore, yield novel materials for applications in organic light-emitting diodes (OLEDs) or sensors.

The general approach to developing optoelectronic materials from this compound would involve its incorporation into larger π-conjugated systems. This can be achieved through the cross-coupling reactions mentioned previously, allowing for the extension of the electronic delocalization and the fine-tuning of the absorption and emission properties.

Building Block for Functional Polymers and Coordination Polymers

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic allows it to function as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.commdpi.com MOFs are crystalline materials with high porosity and surface area, which have shown promise in gas storage, separation, and catalysis. youtube.com

The structure of this compound offers several features that could be advantageous in the design of such materials:

Coordinating Site: The pyridine nitrogen can bind to a variety of metal centers.

Steric Influence: The 2-isopropyl group can influence the coordination geometry and the packing of the resulting polymer, potentially leading to the formation of specific pore structures.

Functional Handle: The 4-iodo group can be retained as a site for post-synthetic modification of the polymer, or it could participate in secondary interactions, such as halogen bonding, to further direct the supramolecular architecture.

While there are no specific reports on MOFs or coordination polymers containing this compound as a ligand, the extensive research on pyridine-based linkers in this field provides a strong basis for its potential utility. nih.govmdpi.comgoogle.com

Reagent in Multi-Component Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. researchgate.netmdpi.com While the direct participation of this compound as a primary component in classical MCRs like the Ugi or Passerini reaction is not documented, it could serve as a substrate in certain metal-catalyzed MCRs. nih.govnih.gov

For example, a palladium-catalyzed three-component reaction involving an amine, carbon monoxide, and an aryl halide is a known method for the synthesis of quinazolin-4(3H)-ones. nih.gov In such a scenario, this compound could potentially act as the halide component, leading to the formation of a product containing the 2-isopropylpyridinyl moiety. The development of novel MCRs is an active area of research, and the unique combination of functional groups in this compound may enable its participation in new, yet to be discovered, multicomponent transformations.

Role in Supramolecular Chemistry and Self-Assembly Processes

The iodine atom in this compound is a key feature that suggests a significant role for this compound in supramolecular chemistry and crystal engineering. nih.govrsc.orgmiami.edu The iodine atom can act as a halogen bond donor, a directional and specific non-covalent interaction with a Lewis basic site, such as a nitrogen or oxygen atom. researchoutreach.orgyoutube.comnih.gov

Halogen bonding has emerged as a powerful tool for the rational design of supramolecular assemblies with predictable structures and properties. The strength and directionality of the C-I•••N or C-I•••O halogen bond can be used to control the packing of molecules in the solid state, leading to the formation of one-, two-, or three-dimensional networks. researchoutreach.org

The potential of this compound in this context is twofold:

Self-Assembly: It can potentially self-assemble through C-I•••N interactions, where the iodine atom of one molecule interacts with the pyridine nitrogen of another.

Co-crystallization: It can be co-crystallized with other molecules that act as halogen bond acceptors to form multi-component supramolecular structures.

These self-assembly processes can lead to the formation of materials with interesting properties, such as liquid crystals. youtube.com The interplay of halogen bonding with other non-covalent interactions, such as π-π stacking of the pyridine rings, could lead to complex and functional supramolecular architectures.

Ligand in Chiral Catalysis for Enantioselective Transformations

Chiral pyridine derivatives are a well-established class of ligands and organocatalysts in asymmetric synthesis. researchgate.netnih.gov The development of enantioselective catalysts is crucial for the synthesis of single-enantiomer drugs and other fine chemicals. Heteroaromatic N-oxides, in particular, have proven to be effective chiral controllers in a variety of asymmetric reactions. researchgate.net

While this compound itself is not chiral, it can be readily converted into a chiral derivative. For instance, oxidation of the pyridine nitrogen would yield the corresponding N-oxide. The presence of the 2-isopropyl group can provide the necessary steric bulk to create a chiral environment around the coordinating oxygen atom of the N-oxide, especially if the molecule is further functionalized to introduce a chiral center or axial chirality. researchoutreach.orgresearchgate.net

The potential applications of chiral ligands derived from this compound include:

Lewis Base Catalysis: Chiral pyridine N-oxides are known to catalyze reactions such as allylation, propargylation, and the ring-opening of meso-epoxides. researchgate.net

Ligands for Metal-Catalyzed Reactions: Chiral pyridine derivatives can be used as ligands for transition metals in a variety of enantioselective transformations, including Michael additions and nitroaldol reactions. researchgate.net

The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis, and this compound represents a potentially valuable starting material for the synthesis of novel and effective chiral catalysts.

Q & A

Q. What are the common synthetic routes for 4-Iodo-2-isopropylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves halogenation or cross-coupling reactions. For example, iodination of 2-isopropylpyridine using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) can introduce the iodine substituent . Alternatively, Suzuki-Miyaura coupling with iodinated precursors may be employed. Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄). Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern and isopropyl group orientation. The iodine atom induces distinct deshielding effects on adjacent protons. Mass spectrometry (EI-MS) verifies molecular weight (expected [M⁺] at 247 g/mol), while IR spectroscopy identifies C-I stretches (~500 cm⁻¹). Melting point analysis (compare to literature values, e.g., ~88–92°C for analogous iodo-pyridines ) complements structural validation.

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer: Use fume hoods and personal protective equipment (PPE) due to potential toxicity (H300-H313 ). Avoid skin contact and inhalation by working with sealed systems. Storage should follow P401-P422 guidelines (dry, inert atmosphere, away from oxidizers). Spills require neutralization with sodium thiosulfate to reduce iodine-related hazards .

Advanced Research Questions

Q. How does the iodine substituent affect the electronic and steric properties of 2-isopropylpyridine?

  • Methodological Answer: The iodine atom exerts a strong electron-withdrawing inductive effect, increasing the pyridine ring’s electrophilicity. Computational studies (DFT) reveal decreased electron density at the C4 position, influencing reactivity in nucleophilic substitutions. Steric effects from the isopropyl group may hinder ortho-directed reactions. Comparative Hammett constants (σₚ for I = +0.18) and X-ray crystallography can quantify these effects .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodological Answer: Reproducibility issues often arise from trace moisture or oxygen in reactions. Systematic replication under inert atmospheres (argon/glovebox) and rigorous drying of solvents (e.g., molecular sieves) is advised. Contradictions in catalytic efficiency (e.g., Pd vs. Cu systems) should be analyzed via kinetic studies (e.g., TLC monitoring) and Arrhenius plots to identify temperature-sensitive steps .

Q. How can computational modeling guide the design of this compound-based catalysts?

  • Methodological Answer: Density Functional Theory (DFT) calculations predict binding energies and transition states. For example, modeling the iodine’s σ-hole can optimize halogen-bonding interactions in catalytic systems. Molecular dynamics simulations assess steric compatibility with substrates. Validate models experimentally using kinetic isotope effects (KIEs) or XAS (X-ray Absorption Spectroscopy) .

Q. What analytical approaches differentiate polymorphic forms of this compound?

  • Methodological Answer: Powder X-ray Diffraction (PXRD) identifies distinct crystalline phases. Differential Scanning Calorimetry (DSC) detects thermal transitions (e.g., melting point variations). Solvent-mediated polymorph screening (e.g., recrystallization from ethanol vs. acetonitrile) coupled with Raman spectroscopy (C-I vibrational modes) provides phase-specific fingerprints .

Data Presentation and Contradiction Analysis

Q. How should researchers present conflicting thermal stability data for this compound?

  • Methodological Answer: Use comparative tables to list decomposition temperatures (TGA data) under varying conditions (e.g., heating rates, atmospheres). Highlight methodological differences (e.g., open vs. sealed crucibles). Statistical analysis (e.g., ANOVA) identifies significant outliers. Supplemental figures should overlay DSC curves with annotated phase transitions .

Q. What role does solvent choice play in the nucleophilic aromatic substitution of this compound?

  • Methodological Answer: Polar aprotic solvents (e.g., DMSO) enhance reactivity by stabilizing transition states, while protic solvents (e.g., ethanol) may deactivate nucleophiles. Solvent parameters (e.g., Kamlet-Taft π*) correlate with reaction rates. Experimental validation via kinetic studies (e.g., pseudo-first-order conditions) quantifies solvent effects .

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